molecular formula C14H17ClN2O3 B12630166 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12630166
M. Wt: 296.75 g/mol
InChI Key: VZMVFATZGYPQLE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester is a chemical compound known for its significant biological activities. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester typically involves multiple stepsThe final step involves the esterification with 1,1-dimethylethyl alcohol under specific reaction conditions .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features and biological activities. Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, methyl ester
  • 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, ethyl ester

These compounds share a similar core structure but differ in their ester groups, which can influence their biological activities and chemical properties .

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

tert-butyl 2-[6-chloro-2-(hydroxymethyl)pyrrolo[2,3-b]pyridin-1-yl]acetate

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)20-12(19)7-17-10(8-18)6-9-4-5-11(15)16-13(9)17/h4-6,18H,7-8H2,1-3H3

InChI Key

VZMVFATZGYPQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=CC2=C1N=C(C=C2)Cl)CO

Origin of Product

United States

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